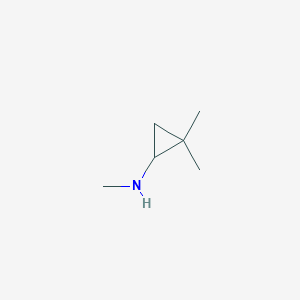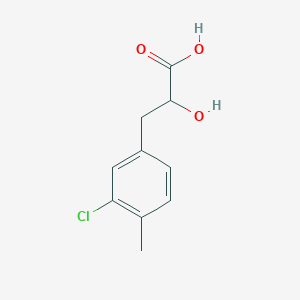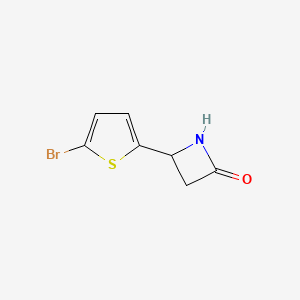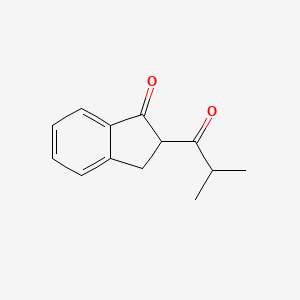![molecular formula C11H17NO2 B15273835 2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15273835.png)
2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a hydroxypropan-2-yl group attached to an amino methyl group, which is further connected to a methylphenol ring. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with an appropriate amino alcohol under controlled conditions. One common method involves the use of 1-hydroxypropan-2-ylamine as a starting material, which is reacted with 4-methylphenol in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of ethers, esters, or other substituted phenolic compounds.
科学研究应用
2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and other interactions with biological molecules, influencing their function. For example, it may inhibit enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied.
相似化合物的比较
Similar Compounds
- 2-[(1-Hydroxypropan-2-yl)(methyl)amino]acetamide
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide
Uniqueness
2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
2-[(1-hydroxypropan-2-ylamino)methyl]-4-methylphenol |
InChI |
InChI=1S/C11H17NO2/c1-8-3-4-11(14)10(5-8)6-12-9(2)7-13/h3-5,9,12-14H,6-7H2,1-2H3 |
InChI 键 |
FJFMPXVTHQJHFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)CNC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)

![Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid](/img/structure/B15273798.png)




![(2-Methylbutan-2-YL)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15273825.png)
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15273846.png)

![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15273861.png)
